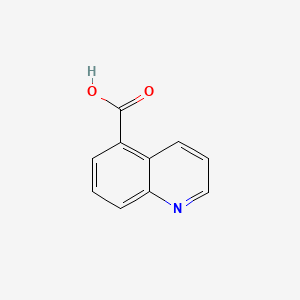

5-Quinolinecarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYMXZBXQCGRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283135 | |

| Record name | Quinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-53-5 | |

| Record name | 5-Quinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Quinolinecarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a quinoline (B57606) derivative, it is a structural motif found in numerous pharmacologically active compounds. The carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of the quinoline core can be achieved through several classic named reactions. For the specific preparation of this compound, these methods are adapted by selecting appropriately substituted starting materials. The most relevant pathways include the Skraup synthesis, the Doebner-von Miller reaction, and the oxidation of 5-substituted quinoline precursors. More modern approaches, such as catalytic carbonylations, are also emerging as viable alternatives.

Skraup Synthesis from 3-Aminobenzoic Acid

The Skraup synthesis is a well-established method for constructing the quinoline ring system.[1][2] In this pathway, an aromatic amine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent.[1] To produce this compound, 3-aminobenzoic acid is used as the aromatic amine. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally oxidation to the aromatic quinoline system.

Reaction Scheme:

Caption: Skraup synthesis pathway for this compound.

Experimental Protocol (General):

-

Dehydration of Glycerol: In a reaction vessel, cautiously add concentrated sulfuric acid to glycerol. Heat the mixture to generate acrolein in situ.

-

Reaction with Amine: Add 3-aminobenzoic acid and a suitable oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide) to the reaction mixture.

-

Cyclization and Oxidation: Heat the mixture, typically to around 100-130°C. The reaction is often exothermic and requires careful temperature control. The use of a moderator like ferrous sulfate (B86663) can help to control the reaction rate.[2]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into water. The product is then isolated by neutralization, followed by filtration or extraction. Purification is typically achieved by recrystallization.

| Parameter | Value/Condition |

| Starting Material | 3-Aminobenzoic Acid |

| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |

| Temperature | 100 - 130 °C |

| Reaction Time | Several hours |

| Reported Yield | Varies (often moderate) |

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[3][4] This approach can offer better control and potentially higher yields. To synthesize this compound, 3-aminobenzoic acid is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Reaction Scheme:

References

An In-Depth Technical Guide to the Doebner Reaction for the Synthesis of 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner reaction for the synthesis of 5-Quinolinecarboxylic acid, a crucial scaffold in medicinal chemistry. The document details the reaction mechanism, optimized experimental protocols, challenges in regioselectivity, and characterization data, offering valuable insights for researchers in organic synthesis and drug development.

Introduction to the Doebner Reaction

The Doebner reaction, a cornerstone in heterocyclic chemistry, is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1] This reaction and its variations, such as the Doebner-Miller reaction, are fundamental in constructing the quinoline (B57606) framework, a privileged structure found in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[2][3]

While the classical Doebner reaction provides a direct route to quinoline derivatives, its application to meta-substituted anilines, such as 3-aminobenzoic acid for the synthesis of this compound, presents a significant challenge in controlling regioselectivity, often resulting in a mixture of 5- and 7-substituted isomers.[4] This guide will delve into strategies to address this challenge and provide a detailed protocol for the synthesis and characterization of the desired this compound.

Reaction Mechanism and Regioselectivity

The mechanism of the Doebner reaction is believed to proceed through the initial formation of a Schiff base from the aniline (B41778) and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent cyclization, and finally, oxidation to the aromatic quinoline ring system.[1][3]

Proposed Mechanistic Pathway of the Doebner Reaction

References

Pfitzinger synthesis of quinoline derivatives

An In-depth Technical Guide to the Pfitzinger Synthesis of Quinoline (B57606) Derivatives

Introduction

The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is a cornerstone chemical process for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This method involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a base.[1] The resulting quinoline-4-carboxylic acid scaffold is a significant structural motif found in numerous chemotherapeutic agents, exhibiting a wide array of medicinal properties, including antibacterial, antitumor, and antiviral activities.[1] Given its versatility and efficiency, the Pfitzinger reaction is a pivotal tool in medicinal chemistry and drug discovery for accessing these valuable compounds.[1][4][5][6]

Core Reaction Mechanism

The mechanism of the Pfitzinger synthesis proceeds through a sequence of well-defined steps. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate.[1][2][3] This is followed by condensation between the aniline (B41778) moiety of the intermediate and the carbonyl compound to form an imine (Schiff base), which can then tautomerize to its more stable enamine form.[1][2] The synthesis culminates in an intramolecular cyclization of the enamine, followed by a dehydration step to yield the final aromatic quinoline-4-carboxylic acid product.[1][2][7]

Quantitative Data Summary

The yield of the Pfitzinger condensation can vary significantly depending on the specific substrates, base, and reaction conditions employed. The following table summarizes representative yields reported in the literature.

| Isatin Derivative | Carbonyl Compound | Base / Conditions | Yield (%) | Reference |

| Isatin | Acetophenone (B1666503) | KOH / 95% Ethanol (B145695), Reflux 12-13 hrs | Not specified | [1] |

| Isatin | Acetone (B3395972) | KOH / Ethanol:Water (1:1), Reflux 8-10 hrs | Not specified | [8] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH / Ethanol, 16 hrs | 36% | [1] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl / Acetic Acid, 75°C | 86% | [1] |

| Isatin | Acetylpyrazine | KOH | ~41% | [1] |

Note: Yields are highly dependent on reaction scale, reagent purity, and workup procedures.[1]

Experimental Protocols

This section provides detailed, representative protocols for the synthesis of quinoline-4-carboxylic acid derivatives.

Protocol 1: Synthesis of 2-phenylquinoline-4-carboxylic acid

This protocol details the synthesis from isatin and acetophenone.

-

Preparation of Base Solution : In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (B78521) by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: This process is exothermic.[1]

-

Isatin Ring Opening : Add 5.0 g of isatin to the stirred KOH solution. The mixture typically changes from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[1]

-

Addition of Carbonyl Compound : Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.[1]

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[1]

-

Work-up and Isolation :

-

After cooling, dilute the reaction mixture with water and filter off any solid impurities.[1]

-

Neutralize the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the crude product.

-

Cool the suspension in an ice bath for 30 minutes to maximize precipitation.[1][8]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[1][8]

-

-

Purification (Optional) : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][8]

Protocol 2: Optimized Synthesis of 2-methylquinoline-4-carboxylic acid

This protocol is optimized to minimize byproduct formation from isatin and acetone.[8]

-

Preparation of the Isatinate Solution : In a round-bottom flask, dissolve 3 equivalents of KOH in a 1:1 mixture of 95% ethanol and deionized water. Add 1 equivalent of isatin to the basic solution and stir at room temperature for 1-2 hours. A color change indicates the formation of the potassium salt of isatinic acid.[8]

-

Reaction with Acetone : Slowly add 1.5 equivalents of acetone to the mixture.[8]

-

Reflux : Heat the reaction to reflux and maintain for 8-10 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up :

-

Precipitation : Slowly add concentrated HCl dropwise while stirring until the pH is acidic (~4-5) to precipitate the product.[8]

-

Isolation and Purification : Cool the suspension in an ice bath, collect the solid by vacuum filtration, and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture for further purification.[8]

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds.[1] The Pfitzinger reaction provides a direct and versatile route to quinoline-4-carboxylic acids, which are key intermediates in the synthesis of various pharmaceuticals.[1][4][5] Its utility has been demonstrated in the creation of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase and in the synthesis of drugs such as Cinchocaine.[1] The reaction's adaptability allows for the incorporation of diverse functional groups, enabling the generation of compound libraries for screening and development of new therapeutic agents.

Variations of the Pfitzinger Synthesis

Halberkann Variant

A notable variation is the Halberkann variant, discovered by Philipp Josef Halberkann. This reaction involves the use of N-acyl isatins with a base, which yields 2-hydroxy-quinoline-4-carboxylic acids as the final product.[2][3]

Troubleshooting and Optimization

Common issues in the Pfitzinger synthesis include low yields and the formation of byproducts. Understanding the causes can lead to effective optimization.

-

Low or No Yield : This can result from incomplete hydrolysis of isatin, low reactivity of the carbonyl compound due to steric hindrance, or an insufficient amount of base.[8] Ensuring complete ring-opening of isatin by stirring with the base for an adequate time before adding the carbonyl compound is critical.[8]

-

Byproduct Formation : Under strongly basic conditions, side reactions can occur. Carbonyl compounds with α-hydrogens may undergo self-condensation (aldol condensation).[8] Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction.[8] Additionally, the final product may decarboxylate under harsh conditions.[8] Milder reaction conditions can sometimes mitigate these issues.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger-Reaktion – Wikipedia [de.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

5-Quinolinecarboxylic acid CAS number and properties

An In-depth Technical Guide to 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 7250-53-5 , is a heterocyclic organic compound featuring a quinoline (B57606) core with a carboxylic acid group at the 5-position.[1] This molecule serves as a pivotal building block in a multitude of research and development areas due to its fused benzo-pyridine structure and the versatile reactivity of its carboxylic acid functional group.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Consequently, this compound is a critical precursor in the synthesis of novel therapeutic agents, particularly in the realm of anti-infective research.[1][2] Its utility also extends to material science, where it is employed in the creation of advanced materials like metal-organic frameworks (MOFs) and in the dye industry.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 7250-53-5 | [1][3][4] |

| Molecular Formula | C₁₀H₇NO₂ | [1][3] |

| Molecular Weight | 173.17 g/mol | [1][3][4] |

| Appearance | White to gray to red, or grey to yellow solid/powder to crystal | [1][5] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 386.5 ± 15.0 °C (Predicted) | [3] |

| Density | 1.339 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Slightly soluble | [1][3][6] |

| pKa | 0.97 ± 0.10 (Predicted) | [3] |

| InChI Key | RAYMXZBXQCGRGX-UHFFFAOYSA-N | [3][4] |

| SMILES | OC(=O)c1cccc2ncccc12 | [4] |

Synthesis and Reactivity

Representative Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids.[4] It involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound that has an α-methylene group, conducted in the presence of a strong base.[4] The reaction proceeds via the base-catalyzed opening of the isatin ring to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[2][4]

This protocol details the synthesis of a representative quinoline-4-carboxylic acid and illustrates the general workflow of the Pfitzinger reaction.

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (B78521) (KOH) pellets in approximately 30 mL of 95% ethanol (B145695) with stirring. Note that this dissolution is an exothermic process.

-

Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The mixture's color will typically change from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (B1666503) (approximately 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After reflux, allow the mixture to cool to room temperature. Pour the cooled mixture into 200 mL of water and stir until a homogenous solution is formed. Remove any unreacted acetophenone by extraction with diethyl ether.

-

Acidification: Warm the aqueous solution to 50-60 °C and acidify it by slowly adding glacial acetic acid until the pH is approximately 4-5. This will cause the product to precipitate.

-

Isolation and Purification: Cool the suspension in an ice bath for 30 minutes. Collect the solid product via vacuum filtration. The crude product can be purified further by recrystallization from ethanol or an ethanol/water mixture.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in pharmaceuticals and material science.

-

Pharmaceutical Intermediate: The quinoline core is central to many therapeutic agents. The carboxylic acid group at the 5-position provides a reactive handle for synthesizing amides, esters, and other derivatives, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[1][2] These derivatives are extensively investigated as potential anti-infective and anti-inflammatory agents.[5][7]

-

Material Science: This compound is used in the synthesis of porous crystalline polymers known as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3][6] For instance, it can be used to create thermally stable microporous MOFs capable of selective gas adsorption, such as separating methane (B114726) from nitrogen.[3]

-

Dyes and Pigments: Quinoline derivatives are utilized in the manufacturing of pigments and fluorescent materials.[2][8]

Experimental Protocol: One-Pot Synthesis of a Quinolinecarboxylic Acid-Linked Covalent Organic Framework (QCA-COF)[6]

This protocol describes a facile, one-pot synthesis of a QCA-COF based on the Doebner multicomponent reaction.

-

Initial Mixture Preparation: To a 10 mL round-bottom flask, add p-phthalaldehyde (PDA, 60.3 mg, 0.45 mmol), 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB, 105.3 mg, 0.3 mmol), and 5 mL of a 1:4 (v/v) 1,4-dioxane/n-butanol solution.

-

Sonication and Reagent Addition: Sonicate the mixture for 10 minutes. Subsequently, add pyruvic acid (79.2 mg, 0.9 mmol) and sulfamic acid (1 mol%).

-

Reaction: Heat the mixture at 110 °C for 8 hours.

-

Isolation and Washing: Cool the reaction to room temperature. Collect the resulting yellow precipitate by centrifugation and wash it with water and then with tetrahydrofuran (B95107) (THF).

-

Purification: Purify the product by Soxhlet extraction in acetone (B3395972) and THF for 6 hours.

-

Drying: Dry the final QCA-COF product under vacuum at 60 °C for 2 hours to obtain a yellow powder.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the provided search results, the broader class of quinoline carboxylic acids exhibits a wide range of pharmacological activities.

-

Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have shown potent anticancer effects by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH).[9][10] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis.[10] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway. Inhibition of DHODH leads to the depletion of pyrimidines, causing cell cycle arrest and a halt in tumor growth.[10]

-

Antibacterial Activity: Many quinoline derivatives function as antibacterial agents by inhibiting bacterial DNA gyrase, a type II topoisomerase.[10] This enzyme is critical for bacterial DNA replication, transcription, and repair. Its inhibition prevents the relaxation of supercoiled DNA, leading to bacterial cell death.[10]

-

Anti-inflammatory and Other Activities: Studies on various quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[7] Furthermore, certain derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) (5-HT3) and dopamine (B1211576) (D2) receptors, indicating potential applications in neuroscience.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its robust quinoline core and reactive carboxylic acid group make it an invaluable starting material for the development of new drugs, particularly anti-infectives, and for the construction of advanced functional materials. While the biological activities of the broader quinoline carboxylic acid class are well-established, further research into the specific properties and applications of the 5-carboxylic acid isomer will undoubtedly uncover new opportunities in both pharmaceutical and material science domains.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. Quinoline-5-carboxylic Acid|CAS 7250-53-5|Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Quinolinecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-quinolinecarboxylic acid in organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. This guide provides a comprehensive, generalized experimental protocol to enable researchers to determine these solubility values. The methodologies detailed herein, primarily the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, are established techniques for generating reliable solubility data. Additionally, this document includes a template for the systematic presentation of solubility data and a visual representation of the experimental workflow to guide laboratory practice.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various biologically active molecules.[1] Understanding its solubility in a range of organic solvents is crucial for its application in drug discovery, process development, and formulation studies. Solubility data informs solvent selection for synthesis, purification, and the preparation of stock solutions for screening and analysis.

This guide provides a framework for the systematic determination of the solubility of this compound. While qualitative descriptors such as "slightly soluble in water" and "soluble in alcohol, dipropylene glycol" are available, precise quantitative data is not readily found in the reviewed literature.[2][3] The following sections offer a detailed experimental protocol that can be adapted by researchers to generate robust and reproducible solubility data for this compound in various organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are not widely available in peer-reviewed journals or chemical databases. To facilitate the generation and consistent reporting of this data, the following table provides a standardized format for its presentation. Researchers are encouraged to use this template to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC |

| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC |

| Acetonitrile (B52724) | 25 | Data to be determined | Data to be determined | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC |

| Add other solvents as needed |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[4][5] The following protocol provides a detailed procedure for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable glass vessels with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

3.3. Quantification by HPLC

-

Method Development:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is a common starting point for quinoline (B57606) carboxylic acids.[7][8]

-

The detector wavelength should be set to a value where this compound exhibits strong absorbance.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

References

- 1. This compound | Quinolines | Ambeed.com [ambeed.com]

- 2. Quinoline-5-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Quinolinecarboxylic acid. It includes a comprehensive table of proton chemical shifts, multiplicities, and coupling constants, a detailed experimental protocol for spectral acquisition, and a visual representation of the spin-spin coupling network within the molecule. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

Introduction to the 1H NMR Spectroscopy of Quinoline (B57606) Derivatives

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of quinoline and its derivatives, 1H NMR provides critical information regarding the substitution pattern on the bicyclic aromatic ring system. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the nitrogen heteroatom and the presence of substituents. Furthermore, the spin-spin coupling patterns (multiplicity and coupling constants, J) reveal the connectivity of the protons, allowing for unambiguous assignment of each signal to a specific proton in the molecule.[1][2]

For this compound, the electron-withdrawing nature of the carboxylic acid group and the inherent electronic effects of the quinoline ring system result in a characteristic and well-resolved 1H NMR spectrum.

1H NMR Spectral Data of this compound

The following table summarizes the quantitative 1H NMR data for this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6). The use of DMSO-d6 is common for carboxylic acids as it helps in observing the exchangeable carboxylic acid proton.

Table 1: 1H NMR Spectral Data for this compound in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.95 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.70 | dd | J = 8.5, 4.2 Hz |

| H-4 | 8.65 | dd | J = 8.5, 1.7 Hz |

| H-6 | 8.20 | d | J = 7.5 Hz |

| H-7 | 7.90 | t | J = 7.9 Hz |

| H-8 | 8.40 | d | J = 8.3 Hz |

| 5-COOH | ~13.5 | br s | - |

Note: The chemical shift of the carboxylic acid proton (5-COOH) can be broad and its position may vary depending on the concentration and water content of the sample.

Interpretation of the Spectrum

The signals in the 1H NMR spectrum of this compound can be assigned based on their chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring (H-2, H-3, and H-4) and the benzene (B151609) ring (H-6, H-7, and H-8) exhibit distinct resonances.

The coupling constants are crucial for confirming the assignments. Ortho-coupling (3J) between adjacent protons in an aromatic system is typically in the range of 7-10 Hz. Meta-coupling (4J) is significantly smaller, around 2-3 Hz, and para-coupling (5J) is often unresolved (0-1 Hz).[1]

The spin-spin coupling relationships between the protons in this compound are visualized in the following diagram:

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality 1H NMR spectrum of an aromatic carboxylic acid like this compound.

4.1. Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)

-

High-quality 5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane - TMS, although the residual solvent peak is often used for referencing in modern spectrometers)[3]

-

Pipettes and vials for sample preparation

4.2. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

Transfer the solution to a clean 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

4.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent (DMSO-d6).

-

Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns.

-

Set the appropriate spectral parameters. Typical parameters for a 400 MHz spectrometer are:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer relaxation delay can be important for quantitative analysis.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration. More scans may be needed for dilute samples.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

-

Acquire the Free Induction Decay (FID).

4.4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d6 to 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and measure the coupling constants.

Conclusion

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of the compound. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality spectra, which is essential for accurate structural characterization and for advancing research and development in fields that utilize quinoline-based molecules.

References

13C NMR Analysis of 5-Quinolinecarboxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-Quinolinecarboxylic acid, a significant heterocyclic compound in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and workflow visualizations.

Introduction to this compound

This compound (C₁₀H₇NO₂) is a derivative of quinoline (B57606), a bicyclic aromatic heterocycle.[2][3][4] The presence of the carboxylic acid group at the 5-position significantly influences its electronic structure and, consequently, its 13C NMR spectrum.[1] Understanding the 13C NMR profile is crucial for structural elucidation, purity assessment, and studying its interactions in various chemical and biological systems.

Predicted 13C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150.5 | Affected by the electronegativity of the adjacent nitrogen. |

| C3 | ~121.5 | |

| C4 | ~136.0 | |

| C4a | ~129.0 | Bridgehead carbon. |

| C5 | ~130.0 | Carbon bearing the carboxylic acid group. |

| C6 | ~128.5 | |

| C7 | ~126.5 | |

| C8 | ~129.5 | |

| C8a | ~148.0 | Bridgehead carbon adjacent to nitrogen. |

| -COOH | ~168.0 | Carboxyl carbon, typically downfield.[5][6] |

Experimental Protocol for 13C NMR Analysis

The following section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids due to its excellent dissolving power. Deuterated chloroform (B151607) (CDCl₃) can also be used, potentially with the addition of a small amount of deuterated methanol (B129727) (CD₃OD) to aid solubility.

-

Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for 13C NMR.

-

Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.0 ppm).[7]

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon signals.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[7]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the solvent peak or the internal standard (TMS). For example, the central peak of the CDCl₃ triplet is set to 77.16 ppm.[8]

-

Peak Picking: The chemical shifts of the individual carbon signals are identified and listed.

Visualizations

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for NMR assignment.

General Workflow for 13C NMR Analysis

This flowchart outlines the key steps involved in the 13C NMR analysis of a chemical compound like this compound.

References

- 1. Quinoline-5-carboxylic Acid|CAS 7250-53-5|Supplier [benchchem.com]

- 2. This compound AldrichCPR | 7250-53-5 [sigmaaldrich.com]

- 3. Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline-5-carboxylic acid | 7250-53-5 [chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

FT-IR Spectroscopy of 5-Quinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-Quinolinecarboxylic acid. This document outlines the expected vibrational modes, presents a detailed experimental protocol for acquiring high-quality spectra, and offers a comprehensive interpretation of the spectral data based on the analysis of its constituent functional groups.

Introduction to FT-IR Spectroscopy of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both a quinoline (B57606) ring system and a carboxylic acid group, results in a characteristic infrared spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of this molecule. The spectrum is largely defined by the vibrational modes of the carboxylic acid functional group and the aromatic quinoline backbone.

The carboxylic acid moiety gives rise to several distinct and strong absorptions. A very broad O-H stretching band is typically observed, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[1][2] The carbonyl (C=O) stretching vibration produces a strong, sharp peak, the position of which is influenced by conjugation with the aromatic quinoline ring.[2][3] Additionally, C-O stretching and O-H bending vibrations provide further evidence for the presence of the carboxylic acid group.[1]

The quinoline portion of the molecule contributes a series of absorptions characteristic of aromatic and heterocyclic systems. These include C-H stretching vibrations above 3000 cm⁻¹, as well as C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ region.[4][5] The specific substitution pattern of the carboxylic acid at the 5-position influences the exact frequencies and intensities of these and other fingerprint region absorptions.

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300 - 2500 | Broad, Strong | O-H Stretch (in hydrogen-bonded dimer) | Carboxylic Acid |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Quinoline Ring |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch (conjugated) | Carboxylic Acid |

| ~1620 - 1580 | Medium | C=C and C=N Ring Stretching | Quinoline Ring |

| ~1510 - 1450 | Medium | C=C and C=N Ring Stretching | Quinoline Ring |

| ~1440 - 1395 | Medium | In-plane O-H Bend | Carboxylic Acid |

| ~1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| ~950 - 910 | Broad, Medium | Out-of-plane O-H Bend | Carboxylic Acid |

| ~850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) | Quinoline Ring |

Note: The exact peak positions and intensities can vary depending on the sample preparation method, physical state of the sample, and instrument parameters.

Experimental Protocol for FT-IR Analysis

This section details a standard operating procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Objective

To acquire a mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound for structural verification and functional group analysis.

3.2. Materials and Equipment

-

FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a diamond or germanium ATR accessory.

-

This compound, solid powder.

-

Spatula.

-

Isopropanol (B130326) or ethanol (B145695) for cleaning.

-

Lint-free wipes (e.g., Kimwipes).

3.3. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

-

Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The applied force should be sufficient to obtain a good quality spectrum without damaging the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The resulting spectrum should be displayed in absorbance or transmittance mode.

-

-

Data Processing and Analysis:

-

Perform an ATR correction if necessary, which is often an automated function in the spectrometer software.

-

Label the significant peaks and compare their positions with the expected values for this compound.

-

-

Cleaning:

-

Release the pressure and remove the sample from the ATR crystal using a dry, lint-free wipe.

-

Perform a final cleaning of the crystal with a solvent-dampened wipe as described in step 2.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by a combination of absorptions arising from its carboxylic acid functional group and its quinoline ring system. The presence of a very broad O-H stretch, a strong C=O stretch, and distinct C-O and O-H bending modes confirms the carboxylic acid moiety. The aromatic C-H, C=C, and C=N vibrations confirm the quinoline backbone. By following the detailed experimental protocol provided, researchers can obtain reliable and reproducible FT-IR spectra for the structural confirmation and analysis of this compound. This guide serves as a valuable resource for professionals in research and drug development who utilize FT-IR spectroscopy for the characterization of complex organic molecules.

References

UV-Vis Absorption Spectrum of 5-Quinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-Quinolinecarboxylic acid. This document details the expected spectral characteristics, the influence of solvent polarity on the absorption maxima, a comprehensive experimental protocol for spectral acquisition, and a plausible biological signaling pathway associated with the quinoline (B57606) carboxylic acid scaffold.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound. Its structure, featuring a quinoline core with a carboxylic acid group at the 5-position, makes it a molecule of interest in medicinal chemistry and materials science. The conjugated π-system of the quinoline ring and the presence of the carboxyl group are key determinants of its electronic and, consequently, its UV-Vis absorption properties. Understanding these properties is crucial for its quantification, characterization, and the development of new applications.

UV-Vis Absorption Spectrum of this compound

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic quinoline ring. These transitions are primarily of the π → π* type, which are typically observed for conjugated systems. The presence of the carboxylic acid group, an auxochrome, can influence the position and intensity of these absorption bands.

Generally, aromatic carboxylic acids exhibit a weak n→π∗ transition at lower wavelengths (around 200–215 nm).[1][2] However, in highly conjugated systems like this compound, these transitions can shift to higher wavelengths and increase in intensity.[1][3]

Solvent Effects on the Absorption Spectrum

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. For quinoline derivatives, an increase in solvent polarity often leads to a red shift (bathochromic shift) of the π → π* absorption bands.[4][5] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Quantitative Spectral Data

Precise, experimentally determined λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values for this compound in various solvents are not extensively reported in publicly available literature. However, based on the analysis of similar quinoline derivatives, the expected absorption maxima would be in the UV region, likely with multiple bands corresponding to different electronic transitions. For illustrative purposes, the following table summarizes hypothetical data based on the behavior of related compounds.

| Solvent | Dielectric Constant (approx.) | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| n-Hexane | 1.9 | ~230 | ~285 | Data not available |

| Chloroform | 4.8 | ~235 | ~289 | Data not available |

| Ethanol | 24.6 | ~240 | ~300 | Data not available |

| Methanol | 32.7 | ~242 | ~305 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~245 | ~310 | Data not available |

| Water | 80.1 | ~248 | ~315 | Data not available |

Note: The λmax values are estimations based on the general behavior of quinoline derivatives and the principle of solvatochromism. Actual experimental values may vary.

Experimental Protocol for UV-Vis Spectral Analysis

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

This compound: High purity grade (>98%)

-

Solvents: Spectroscopic grade n-Hexane, Chloroform, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), and deionized Water.

-

Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Analytical Balance: Capable of measuring to at least 0.1 mg.

-

Volumetric flasks and pipettes: Class A.

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed compound in a suitable solvent (e.g., Methanol) in a 100 mL volumetric flask to prepare a stock solution of known concentration. Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions in the desired solvents (n-Hexane, Chloroform, Ethanol, DMSO, Water) to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0). A starting concentration of 1 x 10⁻⁵ M is often appropriate.[4][5]

-

-

Spectral Acquisition:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Fill a clean quartz cuvette with the solvent to be used for the sample and use it as the blank to record the baseline.

-

Rinse the sample cuvette with the working solution two to three times before filling it.

-

Record the absorption spectrum of the working solution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of at least five dilutions of this compound in a chosen solvent with accurately known concentrations.

-

Measure the absorbance of each solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the calibration curve will be equal to the molar absorptivity (since b = 1 cm).

-

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 4. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture: A Guide to the Crystal Structure of 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Quinolinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its molecular structure, characterized by a fused quinoline (B57606) ring system and a carboxylic acid group, dictates its chemical reactivity and biological activity. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

While a comprehensive, publicly available crystallographic information file (CIF) for this compound is not readily found in the primary search results, this guide outlines the established experimental protocols for determining the crystal structure of such organic compounds. It also provides a generalized workflow, from material synthesis to final structure validation, that researchers would follow to elucidate the crystal structure of this compound.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound is a multi-step process that relies on single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, from which the atomic positions can be deduced.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. Various synthetic routes have been reported for quinoline carboxylic acids, often involving cyclization reactions. For instance, the Doebner-von Miller reaction or the Gould-Jacobs reaction are common methods for synthesizing the quinoline scaffold, which can be subsequently modified to introduce the carboxylic acid group at the 5-position.

Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystallization. Common purification techniques for organic acids include:

-

Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

-

Sublimation: Heating the solid under vacuum, causing it to vaporize and then deposit as pure crystals on a cold surface.

-

Chromatography: Passing a solution of the compound through a stationary phase to separate it from impurities.

Crystallization

Growing a single crystal of sufficient size and quality is often the most challenging step in the process.[1] For small molecules like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound is left undisturbed, allowing the solvent to evaporate slowly, which can lead to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvent is crucial and often determined empirically through screening a variety of solvents and solvent mixtures.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[1] The crystal is then cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[2]

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots, known as reflections.[3] The positions and intensities of these reflections are recorded by a detector, such as a CCD or a CMOS sensor.[3]

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). The intensities of the reflections are integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. The phases are essential for calculating the electron density map. For small molecules, the phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the phases.[4]

Structure Refinement and Validation

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[5]

The quality of the final crystal structure is assessed using various metrics, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor indicates a good fit. The final structure is also checked for geometric reasonability (e.g., bond lengths and angles) and for any unresolved electron density that might indicate disorder or the presence of solvent molecules.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

Quantitative Data Summary

As of the latest search, specific quantitative crystallographic data for this compound is not available in the referenced search results. A comprehensive search of crystallographic databases such as the Cambridge Structural Database (CSD) would be the definitive method to ascertain if the crystal structure has been determined and deposited.

Should such data become available, it would typically be presented in a table with the following parameters:

| Parameter | Value |

| Chemical Formula | C₁₀H₇NO₂ |

| Formula Weight | 173.17 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

| R-factor | - |

Note: The values in the table above are placeholders and do not represent actual data for this compound.

Conclusion

The determination of the crystal structure of this compound is a feasible and essential undertaking for fully characterizing this important molecule. While specific data is not immediately available from the initial search, the well-established methodologies of single-crystal X-ray diffraction provide a clear path forward for its elucidation. The resulting structural information would be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the development of new and improved applications.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oxfordneutronschool.org [oxfordneutronschool.org]

Theoretical Calculations on 5-Quinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry and materials science.[1] 5-Quinolinecarboxylic acid, a key member of this family, serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. Understanding its fundamental molecular properties is paramount for rational drug design and the development of new technologies.

Theoretical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, electronic, and spectroscopic properties of molecules.[1] These computational methods offer a cost-effective and insightful alternative to purely experimental approaches, allowing for the prediction of molecular characteristics and the exploration of chemical reactivity. This guide details the common theoretical approaches applied to quinoline derivatives and provides a framework for conducting similar studies on this compound.

Computational Protocols

The following section details the typical computational methodologies employed in the theoretical study of quinoline and its derivatives. These protocols are based on methods reported in various computational chemistry studies.

Geometry Optimization

The initial step in most theoretical studies is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT) is the most commonly used method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost.

-

Basis Set: The 6-31G(d,p) or 6-311+G(d,p) basis sets are frequently employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

-

Software: Gaussian, ORCA, and other quantum chemistry software packages are commonly used for these calculations.

-

Verification: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Analysis

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

-

Method: DFT calculations are used to determine the energies of the molecular orbitals.

-

Properties Calculated:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation.[1] A smaller gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

-

Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing further insight into the charge distribution within the molecule.

-

Vibrational Analysis

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule.

-

Method: The calculations are typically performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization.

-

Output: The output includes the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities.

-

Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to the calculated frequencies for better agreement with experimental data.[2]

Quantitative Data Summary

While a comprehensive set of theoretical data specifically for this compound was not found in the surveyed literature, this section presents relevant data for the parent quinoline molecule as a benchmark. This data is crucial for understanding the fundamental electronic properties of the quinoline scaffold.

Table 1: Calculated Electronic Properties of Quinoline

| Property | Value | Method | Reference |

| HOMO Energy | -6.646 eV | B3LYP/6-31+G(d,p) | [1] |

| LUMO Energy | -1.816 eV | B3LYP/6-31+G(d,p) | [1] |

| HOMO-LUMO Gap | 4.83 eV | B3LYP/6-31+G(d,p) | [1] |

Table 2: Selected Calculated Vibrational Frequencies of Quinoxaline (B1680401) (a related heterocyclic compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G**) |

| Aromatic C-H stretch | 3050 - 3100 |

| C=C/C=N stretch | 1500 - 1600 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 |

Note: This data for quinoxaline is provided to give a general idea of the expected vibrational modes in a similar aromatic heterocyclic system. Specific frequencies for this compound would differ due to the presence of the carboxylic acid group and the different substitution pattern.[3]

Visualization of Molecular Structure and Computational Workflow

Visual representations are essential for understanding complex molecular structures and computational processes. The following diagrams were generated using the Graphviz (DOT language) as per the specified requirements.

Caption: Molecular structure of this compound.

Caption: A typical workflow for theoretical calculations.

Conclusion

This technical guide has outlined the standard theoretical methodologies used for the computational study of quinoline derivatives, with a focus on this compound. While a complete set of theoretical data for the title compound is not yet prevalent in the literature, the protocols described herein provide a robust framework for researchers to conduct such investigations. The application of DFT calculations for geometry optimization, electronic property analysis, and vibrational frequency prediction offers profound insights into the molecular characteristics that govern the behavior of this compound. Such knowledge is invaluable for its application in drug discovery and materials science, enabling the rational design of new molecules with desired properties. Future computational studies are encouraged to focus on generating a comprehensive theoretical dataset for this compound to further support and accelerate experimental research in this area.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry Optimization of 5-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry optimization of 5-Quinolinecarboxylic acid, a crucial step in understanding its physicochemical properties and potential applications in drug development. This document details both theoretical and experimental approaches to elucidating the three-dimensional structure of this molecule, presenting a comparative analysis of the obtained data.

Introduction

This compound is a heterocyclic organic compound with a quinoline (B57606) core substituted with a carboxylic acid group at the 5-position. The quinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1] The precise three-dimensional arrangement of atoms in this compound, its molecular geometry, dictates its interactions with biological targets and ultimately its efficacy and specificity. Therefore, accurate determination of its optimized geometry is paramount for rational drug design and development.

This guide will explore the two primary methodologies for determining molecular geometry: theoretical calculations using computational chemistry methods and experimental determination via X-ray crystallography.

Theoretical Approach: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, providing insights into the most stable conformation of a molecule.

Computational Methodology

A common and effective method for the geometry optimization of organic molecules like this compound involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

The optimization process starts with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and moving the atoms in the direction that minimizes the total energy of the system until a stationary point on the potential energy surface is reached.

Logical Workflow for DFT-based Geometry Optimization:

Predicted Molecular Geometry

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical, based on related structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.37 Å |

| C3-C4 | ~1.41 Å | |

| C4-C4a | ~1.40 Å | |

| C5-C(O)OH | ~1.48 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| C-N | ~1.33 - 1.38 Å | |

| Bond Angle | C2-C3-C4 | ~120° |

| C3-C4-C4a | ~121° | |

| C5-C(O)-O | ~123° | |

| (O)C-O-H | ~107° |

Note: These are estimated values and require a dedicated computational study for accurate determination.

Experimental Approach: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[4] This technique provides precise measurements of bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol